molecular formula C10H11ClN4O B1532658 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine CAS No. 1801294-68-7

4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine

Cat. No.: B1532658
CAS No.: 1801294-68-7
M. Wt: 238.67 g/mol
InChI Key: LHVNMBYGICKFCN-UHFFFAOYSA-N
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Description

4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine: is a chemical compound with the molecular formula C10H11ClN4O . It belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine typically involves multiple steps, starting with the formation of the pyrrolo[2,1-f][1,2,4]triazine core. One common synthetic route includes the reaction of 2-chloropyrrolo[2,1-f][1,2,4]triazine with morpholine under specific conditions, such as heating in a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its oxidized form.

  • Reduction: : Reducing the compound to a simpler form.

  • Substitution: : Replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine: can be compared with other similar compounds, such as 4-chloropyrrolo[2,1-f][1,2,4]triazine and morpholine derivatives . While these compounds share structural similarities, This compound is unique in its specific arrangement of atoms and functional groups, which may confer distinct biological and chemical properties.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

4-(2-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-12-9(14-4-6-16-7-5-14)8-2-1-3-15(8)13-10/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVNMBYGICKFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NN3C2=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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